molecular formula C15H20Br2 B13966885 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene

5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene

Katalognummer: B13966885
Molekulargewicht: 360.13 g/mol
InChI-Schlüssel: ITLDRLRGWPXKBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is a brominated organic compound with the molecular formula C15H20Br2 It is characterized by the presence of two bromine atoms and six methyl groups attached to an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 5 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can introduce carboxyl or ketone groups .

Wissenschaftliche Forschungsanwendungen

5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atoms and methyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and interactions. Compared to other brominated compounds, it offers distinct properties that can be leveraged in various chemical and biological applications .

Eigenschaften

Molekularformel

C15H20Br2

Molekulargewicht

360.13 g/mol

IUPAC-Name

5,6-dibromo-1,1,2,2,3,3-hexamethylindene

InChI

InChI=1S/C15H20Br2/c1-13(2)9-7-11(16)12(17)8-10(9)14(3,4)15(13,5)6/h7-8H,1-6H3

InChI-Schlüssel

ITLDRLRGWPXKBT-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC(=C(C=C2C(C1(C)C)(C)C)Br)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.